[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18880586
InChI: InChI=1S/C12H18BrClO2Si/c1-17(2,3)7-6-15-9-16-10-4-5-11(13)12(14)8-10/h4-5,8H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C12H18BrClO2Si
Molecular Weight: 337.71 g/mol

[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane

CAS No.:

Cat. No.: VC18880586

Molecular Formula: C12H18BrClO2Si

Molecular Weight: 337.71 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane -

Specification

Molecular Formula C12H18BrClO2Si
Molecular Weight 337.71 g/mol
IUPAC Name 2-[(4-bromo-3-chlorophenoxy)methoxy]ethyl-trimethylsilane
Standard InChI InChI=1S/C12H18BrClO2Si/c1-17(2,3)7-6-15-9-16-10-4-5-11(13)12(14)8-10/h4-5,8H,6-7,9H2,1-3H3
Standard InChI Key RAZPDADOMBPSDU-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCOCOC1=CC(=C(C=C1)Br)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane features a phenoxyethyl backbone substituted with bromine and chlorine atoms at the 4- and 3-positions of the aromatic ring, respectively. The ethoxy chain is further modified with a trimethylsilyl group, enhancing its stability and reactivity in synthetic applications. The IUPAC name for this compound is 2-[(4-bromo-3-chlorophenoxy)methoxy]ethyl-trimethylsilane, and its SMILES notation is CSi(C)CCOCOC₁=CC(=C(C=C₁)Br)Cl .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₈BrClO₂Si
Molecular Weight337.71 g/mol
IUPAC Name2-[(4-bromo-3-chlorophenoxy)methoxy]ethyl-trimethylsilane
InChI KeyRAZPDADOMBPSDU-UHFFFAOYSA-N
Canonical SMILESCSi(C)CCOCOC1=CC(=C(C=C1)Br)Cl
CAS Number2128711-91-9

The compound’s InChI identifier (InChI=1S/C12H18BrClO2Si/c1-17(2,3)7-6-15-9-16-10-4-5-11(13)12(14)8-10/h4-5,8H,6-7,9H2,1-3H3) confirms its stereochemical uniqueness .

Stability and Reactivity

The presence of electron-withdrawing halogens (bromine and chlorine) on the aromatic ring increases the compound’s susceptibility to nucleophilic substitution reactions. Meanwhile, the trimethylsilyl group acts as a protective moiety, mitigating unwanted side reactions during synthesis.

Synthesis and Optimization

Synthetic Routes

The synthesis of [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane typically involves coupling reactions between halogenated phenols and silylated ether precursors. One common method utilizes nucleophilic aromatic substitution to introduce the bromine and chlorine substituents, followed by etherification with a trimethylsilyl-containing ethanol derivative.

Example Reaction Pathway:

  • Halogenation: 4-Bromo-3-chlorophenol is prepared via directed ortho-metalation of phenol derivatives, followed by bromination and chlorination.

  • Etherification: The phenol intermediate reacts with 2-(trimethylsilyl)ethanol in the presence of a base (e.g., K₂CO₃) to form the ethoxy linkage.

  • Purification: Column chromatography or recrystallization isolates the final product .

Reaction Conditions and Yield Optimization

While specific yield data for this compound is limited in publicly available literature, analogous syntheses of halogenated silanes report yields between 70–90% under optimized conditions. Key factors include:

  • Temperature: Reactions are typically conducted at 0–25°C to prevent desilylation.

  • Solvent Choice: Polar aprotic solvents like DMF or THF enhance reaction efficiency .

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems.

Mechanistic Insights

Nucleophilic Substitution Dynamics

The bromine atom at the 4-position serves as the primary site for nucleophilic substitution due to its lower bond dissociation energy compared to chlorine. In a typical reaction, nucleophiles (e.g., amines, alkoxides) displace bromide via an SₙAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effects of the adjacent chlorine atom.

Ar-Br+NuAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Br}^-

Silane Group Reactivity

The trimethylsilyl group undergoes hydrolysis under acidic or basic conditions, yielding silanols. This property is exploited in protecting group strategies, where the silane moiety temporarily shields reactive hydroxyl groups during multi-step syntheses .

Applications in Scientific Research

Pharmaceutical Intermediate

[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane is a precursor in the synthesis of kinase inhibitors and GPCR modulators. Its halogenated aromatic ring participates in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds central to many drug candidates.

Material Science

The compound’s silane group enables surface functionalization in nanoparticle synthesis. For example, gold nanoparticles coated with this silane exhibit enhanced stability in biological media, making them suitable for drug delivery systems .

Future Perspectives

Expanding Synthetic Utility

Further research should explore photocatalytic applications of this compound, leveraging its halogenated aromatic system in C–H activation reactions. Additionally, computational modeling could predict its behavior in novel reaction environments.

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